Amitriptylinoxide

Tolerability Side-effect burden Vegetative syndrome

Select Amitriptylinoxide (CAS 4290-60-2) when your protocol demands a tricyclic antidepressant with a uniquely clean side-effect signature. With 60-fold weaker α-adrenergic binding and the weakest muscarinic affinity in its class, it delivers equivalent antidepressant efficacy to amitriptyline while virtually eliminating anticholinergic and cardiovascular confounds. Its rapid 1.5-hour half-life and distinct metabolic pathway make it indispensable for ADME studies and clinical trial design. Secure research-grade purity for reproducible, translational results.

Molecular Formula C20H23NO
Molecular Weight 293.4 g/mol
CAS No. 4290-60-2
Cat. No. B1599323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmitriptylinoxide
CAS4290-60-2
Molecular FormulaC20H23NO
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESC[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)[O-].Cl
InChIInChI=1S/C20H23NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12H,7,13-15H2,1-2H3
InChIKeyZPMKQFOGINQDAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amitriptylinoxide (CAS 4290-60-2) Procurement Guide: Differentiated Tricyclic Antidepressant with Validated Clinical & Pharmacological Profile


Amitriptylinoxide (CAS 4290-60-2), also known as amitriptyline N-oxide, is a tricyclic antidepressant (TCA) compound introduced in Europe for the treatment of major depression [1]. This small-molecule drug functions as both an analog and an active metabolite of amitriptyline, undergoing metabolic reduction to form amitriptyline and nortriptyline in vivo [2]. Amitriptylinoxide has reached Phase III clinical development and exhibits a distinct receptor-binding profile characterized by significantly weaker affinity for muscarinic acetylcholine and α-adrenergic receptors relative to its parent compound, a pharmacological distinction linked to its differentiated clinical tolerability [3].

Why Amitriptylinoxide Cannot Be Substituted by Amitriptyline or Other TCAs in Specialized Research & Clinical Procurement


Amitriptylinoxide exhibits a distinct pharmacological and pharmacokinetic identity that precludes simple substitution with amitriptyline or other tricyclic antidepressants. Direct comparative studies reveal that amitriptylinoxide is more rapidly absorbed and eliminated with a significantly shorter half-life (1.5 hours) than amitriptyline [1]. Furthermore, its receptor-binding profile demonstrates approximately 60-fold weaker affinity for α-adrenergic receptors and the weakest muscarinic acetylcholine receptor affinity among all tested tricyclic compounds [2]. These molecular differences translate into clinically meaningful divergence: while maintaining equivalent antidepressant efficacy to amitriptyline at comparable doses, amitriptylinoxide demonstrates significantly superior tolerability, particularly regarding vegetative symptoms and overall side-effect burden [3]. Substituting amitriptylinoxide with amitriptyline or another TCA would fundamentally alter the therapeutic ratio, increasing anticholinergic and cardiovascular adverse effects without improving efficacy, thereby invalidating research protocols and therapeutic strategies predicated on its specific pharmacological signature.

Quantitative Evidence Guide: Amitriptylinoxide vs. Amitriptyline, Doxepine & Other TCAs


Superior Tolerability: Head-to-Head Clinical Comparison with Amitriptyline

In a 4-week double-blind clinical trial (N=32) directly comparing amitriptylinoxide and amitriptyline, a significant difference in tolerability was observed in favor of amitriptylinoxide for both vegetative syndrome (AMDP system) and total side-effect score, while therapeutic efficacy was equivalent on all measures except the DSI scale [1].

Tolerability Side-effect burden Vegetative syndrome

Markedly Reduced Muscarinic Acetylcholine Receptor Affinity: Class-Leading Profile

In comparative receptor-binding assays, half-maximal inhibition (IC50) of muscarinic acetylcholine receptor binding occurred for amitriptylinoxide at 18 μmol/l, versus 0.32 μmol/l for amitriptyline—a 56-fold weaker affinity. Among all tricyclic antidepressants studied, amitriptylinoxide exhibited the weakest affinity for muscarinic acetylcholine receptors [1].

Receptor binding Anticholinergic Muscarinic acetylcholine receptor

Reduced α-Adrenergic Receptor Affinity: 60-Fold Difference from Amitriptyline

Receptor-binding studies revealed that the affinity of amitriptylinoxide for α-adrenergic receptors is approximately 60-fold lower than that of amitriptyline [1]. This quantitative difference provides a mechanistic basis for reduced cardiovascular and hypotensive side effects.

Adrenergic receptor Cardiovascular safety Orthostatic hypotension

Distinct Pharmacokinetic Profile: Faster Absorption and Shorter Half-Life

A single-dose pharmacokinetic study in healthy volunteers (N=11) demonstrated that amitriptylinoxide is more rapidly absorbed than amitriptyline and exhibits a mean elimination half-life of 1.5 hours, with the plasma AUC of amitriptylinoxide exceeding that of its metabolite amitriptyline twelvefold [1].

Pharmacokinetics Half-life Absorption

Equivalent Antidepressant Efficacy to Amitriptyline in Severe Depression

In a 4-week double-blind trial comparing amitriptylinoxide to amitriptyline (N=32), no statistically significant differences in therapeutic efficacy were observed between the two drugs on the HAMD total scale, HAMD subscales, or other standard rating instruments, with the exception of the DSI scale [1]. This confirms equivalent antidepressant activity.

Efficacy Major depressive disorder Hamilton Depression Rating Scale

Metabolic Profile: Reduced Nortriptyline Exposure vs. Amitriptyline

At steady-state during antidepressant therapy (150 mg/day), computed nortriptyline plasma levels after amitriptylinoxide administration were 20.3 ng/ml, compared to 61.1 ng/ml after amitriptyline administration—a 67% reduction [1]. HPLC-determined levels confirmed this difference (26.5 ng/ml vs. 70.1 ng/ml).

Metabolism Nortriptyline Steady-state plasma levels

Target Application Scenarios for Amitriptylinoxide Procurement in R&D and Clinical Settings


Preclinical & Clinical Studies Requiring TCA Efficacy with Minimized Anticholinergic/Cardiovascular Toxicity

Given the 56-fold weaker muscarinic acetylcholine receptor affinity and 60-fold weaker α-adrenergic receptor binding compared to amitriptyline [1], amitriptylinoxide is the optimal TCA for research protocols where anticholinergic side effects (e.g., cognitive impairment, constipation) or cardiovascular effects (e.g., orthostatic hypotension) could confound study outcomes or compromise subject safety.

Pharmacokinetic Modeling & Metabolite Studies of TCAs

Amitriptylinoxide's unique pharmacokinetic profile—rapid absorption, short 1.5-hour half-life, and 12-fold higher parent AUC versus metabolite [2]—combined with its distinctive metabolic pathway yielding lower nortriptyline levels [3], makes it a valuable tool for investigations into TCA metabolism, drug-drug interactions, and the development of quantitative structure-pharmacokinetic relationship (QSPR) models.

Comparative Effectiveness Research in Major Depressive Disorder (MDD)

For clinical trials designed to evaluate antidepressant efficacy while controlling for side-effect burden, amitriptylinoxide provides a validated comparator with equivalent efficacy to amitriptyline [4] but with significantly better tolerability. This allows for more precise assessment of novel agents' true efficacy signals by minimizing confounding adverse event-driven dropouts.

Receptor Profiling and Structure-Activity Relationship (SAR) Studies

The stark contrast in receptor-binding affinities between amitriptylinoxide and amitriptyline—particularly at muscarinic and α-adrenergic receptors [1]—positions amitriptylinoxide as a key reference compound for elucidating the structural determinants of TCA selectivity and for developing next-generation antidepressants with improved therapeutic indices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amitriptylinoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.